![molecular formula C6H6FN3O4S B11876609 Ammonium 7-fluorobenzo[c][1,2,5]oxadiazole-4-sulfonate](/img/structure/B11876609.png)
Ammonium 7-fluorobenzo[c][1,2,5]oxadiazole-4-sulfonate
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Overview
Description
Ammonium 7-fluorobenzo[c][1,2,5]oxadiazole-4-sulfonate is a water-soluble bifunctional fluorogenic reagent. It is widely used for the sensitive and specific detection of thiols in biological specimens or proteins . This compound is known for its high reactivity to thiol compounds, making it a valuable tool in various scientific applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ammonium 7-fluorobenzo[c][1,2,5]oxadiazole-4-sulfonate typically involves the reaction of 7-fluorobenzo[c][1,2,5]oxadiazole-4-sulfonic acid with ammonium hydroxide . The reaction is carried out under controlled conditions to ensure the formation of the desired product. The compound is sensitive to light and should be stored in a dark place at low temperatures .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and stringent quality control measures to ensure the consistency and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
Ammonium 7-fluorobenzo[c][1,2,5]oxadiazole-4-sulfonate primarily undergoes substitution reactions due to the presence of the fluorine atom and the sulfonate group . It is also known to react with thiol groups, forming highly fluorescent compounds .
Common Reagents and Conditions
The compound reacts with thiol-containing reagents under mild conditions, typically at a pH of 9.5 and a temperature of 60°C for one hour . Common reagents used in these reactions include thiol-containing amino acids and peptides .
Major Products Formed
The major products formed from these reactions are highly fluorescent thiol derivatives, which are useful in various analytical applications .
Scientific Research Applications
Fluorogenic Probes in Biochemical Assays
One of the primary applications of ammonium 7-fluorobenzo[c][1,2,5]oxadiazole-4-sulfonate is as a fluorogenic probe for detecting thiols and other reactive species. The compound exhibits high sensitivity and specificity towards thiol groups, making it suitable for cellular imaging and biochemical assays. It has been shown to react rapidly with homocysteine, which is significant for medical diagnostics related to cardiovascular diseases.
Case Study: Thiol Detection
In a study examining the detection of thiol levels in biological samples, this compound was utilized in high-performance liquid chromatography (HPLC) with fluorescence detection. This method allowed for the quantification of homocysteine and cysteine concentrations in plasma samples, demonstrating its efficacy in clinical diagnostics .
Applications in Cellular Imaging
The compound's ability to fluoresce upon interaction with thiols makes it a valuable tool for cellular imaging . Researchers can visualize cellular processes involving thiols by employing this compound as a fluorescent marker. Its water solubility and photostability enhance its usability in live-cell imaging scenarios.
Case Study: Live-Cell Imaging
In experiments designed to monitor oxidative stress within cells, this compound was used to track changes in thiol levels during oxidative conditions. The results indicated significant fluctuations in thiol concentrations correlating with cellular stress responses .
Research on Reactive Oxygen Species
The compound has also been employed in studies investigating the role of reactive oxygen species (ROS) in various biological processes. By detecting changes in thiol levels, researchers can infer the presence and activity of ROS within cells, contributing to our understanding of oxidative stress-related diseases .
Case Study: ROS Measurement
A study focused on the effects of oxidative stress on neuronal cells utilized this compound to measure thiol levels as indicators of ROS activity. The findings provided insights into neurodegenerative disease mechanisms .
Mechanism of Action
The mechanism of action of Ammonium 7-fluorobenzo[c][1,2,5]oxadiazole-4-sulfonate involves its high reactivity with thiol groups . The compound reacts with thiols to form highly fluorescent products, which can be easily detected and quantified . This reaction is facilitated by the presence of the fluorine atom and the sulfonate group, which enhance the compound’s reactivity .
Comparison with Similar Compounds
Ammonium 7-fluorobenzo[c][1,2,5]oxadiazole-4-sulfonate is unique due to its high reactivity and specificity for thiol groups . Similar compounds include:
7-Fluorobenzofurazan-4-sulfonic acid ammonium salt: Another fluorogenic reagent used for thiol detection.
7-Fluorobenzofurazan-4-sulfonamide: A related compound with similar applications but different reactivity.
These compounds share similar structures and applications but differ in their reactivity and specific uses .
Biological Activity
Ammonium 7-fluorobenzo[c][1,2,5]oxadiazole-4-sulfonate is a chemical compound noted for its unique structure and significant biological activity, particularly in biochemical assays and cellular imaging. This article explores its biological properties, applications, and relevant research findings.
Chemical Structure and Properties
This compound has the following characteristics:
- Chemical Formula : C₆H₆FN₃O₄S
- Molecular Weight : 235.19 g/mol
- CAS Number : 84806-27-9
- Solubility : Highly soluble in water due to the sulfonate group, enhancing its utility in biological applications.
The presence of a fluorine atom in its structure enhances the compound's photophysical properties, making it an effective fluorogenic probe for detecting thiols and other reactive species in biological systems .
Fluorogenic Properties
This compound acts as a fluorogenic probe , particularly sensitive to thiol groups. Its rapid reaction with homocysteine makes it a promising candidate for medical diagnostics related to cardiovascular diseases. The specificity of this compound allows it to effectively measure thiol concentrations in complex biological samples.
Applications in Research
This compound is utilized in various fields due to its unique properties:
- Cellular Imaging : It is employed in imaging techniques to visualize thiol-containing biomolecules within cells.
- Biochemical Assays : Its sensitivity to thiols makes it useful for assays that quantify thiol levels, which are crucial for understanding oxidative stress and related diseases.
Comparative Analysis with Similar Compounds
The following table summarizes the comparison of this compound with structurally similar compounds:
Compound Name | Structure Type | Unique Features |
---|---|---|
7-Fluoro-2,1,3-benzoxadiazole-4-sulfonic acid | Benzoxadiazole | Used for similar applications but less sensitive |
7-Fluorobenzofurazan-4-sulfonic acid ammonium salt | Benzofurazan | Higher reactivity towards thiols |
7-Fluoro-2-oxa-1,3-diazole-4-sulfonic acid ammonium salt | Diazole | Different reactivity profile; used in specific assays |
This compound is distinguished by its superior sensitivity and specificity towards thiol detection compared to these similar compounds.
Case Studies and Research Findings
-
Detection of Homocysteine :
- A study demonstrated that this compound could effectively detect homocysteine levels in plasma samples. This capability highlights its potential role in monitoring cardiovascular health.
-
Imaging Applications :
- In cellular imaging studies, this compound has been shown to selectively stain cells containing high levels of thiols. This property facilitates the visualization of oxidative stress markers within live cells.
- Fluorescence Characteristics :
Properties
Molecular Formula |
C6H6FN3O4S |
---|---|
Molecular Weight |
235.20 g/mol |
IUPAC Name |
azanium;7-fluoro-2,1,3-benzoxadiazole-4-sulfonate |
InChI |
InChI=1S/C6H3FN2O4S.H3N/c7-3-1-2-4(14(10,11)12)6-5(3)8-13-9-6;/h1-2H,(H,10,11,12);1H3 |
InChI Key |
JXLHNMVSKXFWAO-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C2=NON=C2C(=C1)S(=O)(=O)[O-])F.[NH4+] |
Origin of Product |
United States |
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